1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3BrF3NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone typically involves the bromination of pyridine derivatives followed by the introduction of a trifluoroethanone group. One common method involves the reaction of 2-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of different reduced products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2-Bromopyridine: A simpler brominated pyridine derivative with similar reactivity but different applications.
1-(2-Bromopyridin-4-YL)ethanone: Lacks the trifluoro group, leading to different chemical properties and reactivity.
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: A more complex derivative with additional pyridine rings, used in different research contexts.
Uniqueness: 1-(2-Bromopyridin-4-YL)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and trifluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C7H3BrF3NO |
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Molecular Weight |
254.00 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3H |
InChI Key |
FSFFIPCFQCZMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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